![molecular formula C32H38FeNOP B13915220 (2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13915220.png)
(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene is a complex organometallic compound It features a ferrocene core, which is a sandwich-like structure consisting of two cyclopentadienyl rings bound to a central iron atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene typically involves multiple steps. One common approach is to start with the preparation of the oxazoline ring, followed by the introduction of the ferrocene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene can undergo various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to modify its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ferrocene core yields ferrocenium salts, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different properties.
科学研究应用
(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and developing new drugs.
Medicine: Its potential as a drug candidate is being explored, particularly in the field of cancer research, where its ability to interact with DNA and proteins is of interest.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism of action of (2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene involves its interaction with molecular targets such as enzymes and receptors. The ferrocene core can undergo redox reactions, influencing the electronic environment of the molecule. The oxazoline and phosphino groups can form coordination complexes with metal ions, affecting the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene: shares similarities with other ferrocene derivatives, such as:
Uniqueness
What sets this compound apart is its chiral centers and the combination of the ferrocene core with the oxazoline and phosphino groups. This unique structure provides it with distinct reactivity and binding properties, making it a valuable compound in various fields of research.
属性
分子式 |
C32H38FeNOP |
|---|---|
分子量 |
539.5 g/mol |
IUPAC 名称 |
[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-diphenylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C27H28NOP.C5H10.Fe/c1-4-11-21(12-5-1)19-22-20-29-27(28-22)25-17-10-18-26(25)30(23-13-6-2-7-14-23)24-15-8-3-9-16-24;1-2-4-5-3-1;/h1-9,11-16,22,25-26H,10,17-20H2;1-5H2;/t22-,25?,26?;;/m1../s1 |
InChI 键 |
AHNAZBVGOQRHRL-XLUUZVEZSA-N |
手性 SMILES |
C1CCCC1.C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5.[Fe] |
规范 SMILES |
C1CCCC1.C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


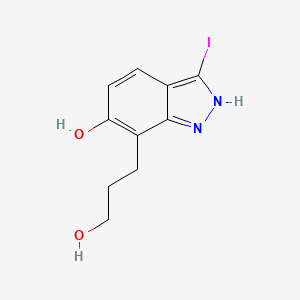
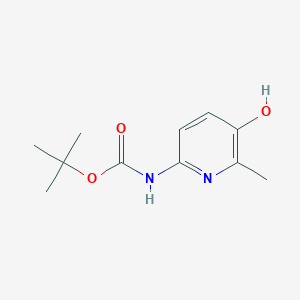
![(5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13915158.png)
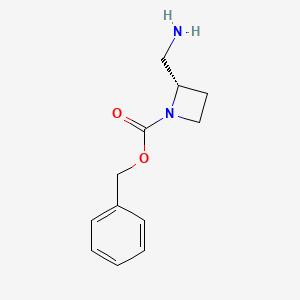
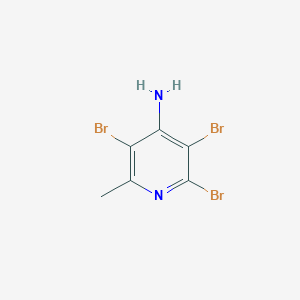
![Methyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B13915178.png)
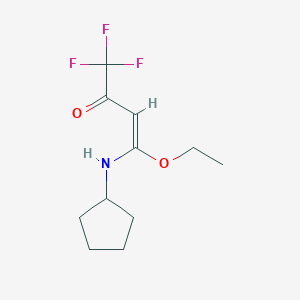
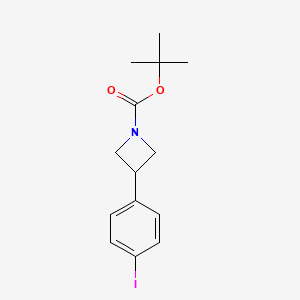

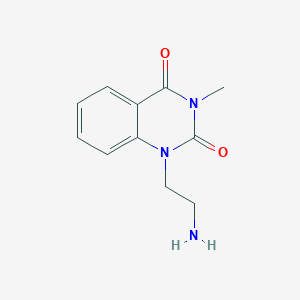
![2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13915204.png)
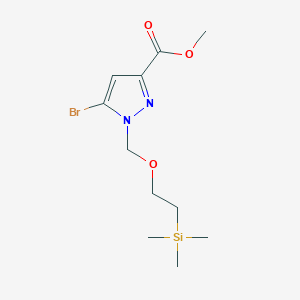
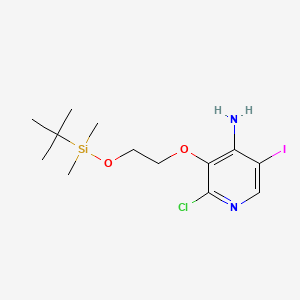
![cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride](/img/structure/B13915224.png)
